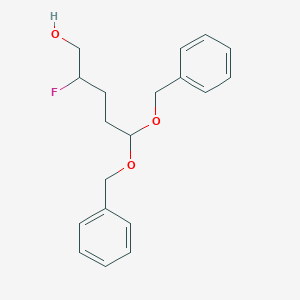
5,5-Bis(benzyloxy)-2-fluoropentan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis(benzyloxy)-2-fluoropentan-1-OL is an organic compound with a complex structure that includes benzyloxy groups and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(benzyloxy)-2-fluoropentan-1-OL typically involves multiple steps. One common method includes the reaction of 5,5-bis(benzyloxy)pentan-1-ol with a fluorinating agent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Bis(benzyloxy)-2-fluoropentan-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5,5-Bis(benzyloxy)-2-fluoropentan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5-Bis(benzyloxy)-2-fluoropentan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups and fluorine atom play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Bis(benzyloxy)pentan-1-ol: Lacks the fluorine atom, resulting in different chemical properties.
2-Fluoropentan-1-ol: Simpler structure without the benzyloxy groups.
5,5-Bis(benzyloxy)-2-chloropentan-1-OL: Similar structure but with a chlorine atom instead of fluorine
Uniqueness
5,5-Bis(benzyloxy)-2-fluoropentan-1-OL is unique due to the presence of both benzyloxy groups and a fluorine atom. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
645413-07-6 |
|---|---|
Molekularformel |
C19H23FO3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-fluoro-5,5-bis(phenylmethoxy)pentan-1-ol |
InChI |
InChI=1S/C19H23FO3/c20-18(13-21)11-12-19(22-14-16-7-3-1-4-8-16)23-15-17-9-5-2-6-10-17/h1-10,18-19,21H,11-15H2 |
InChI-Schlüssel |
IHFUIHIKYRYAFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(CCC(CO)F)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


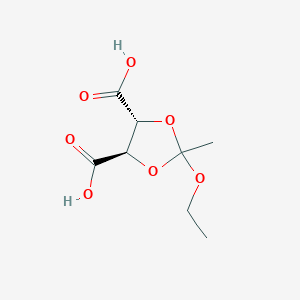
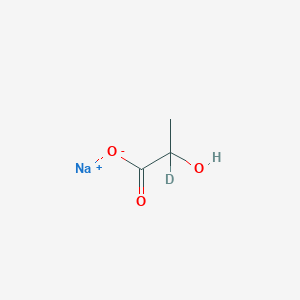
![Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol](/img/structure/B15166570.png)
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
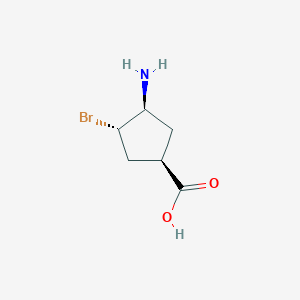

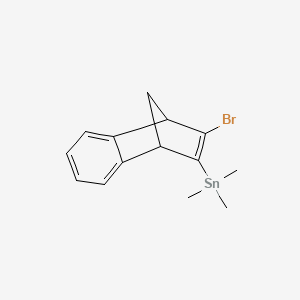
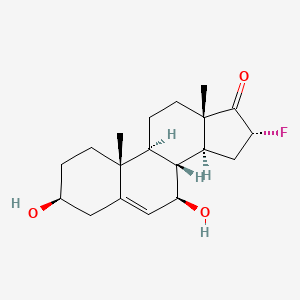
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
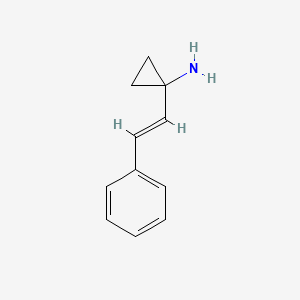
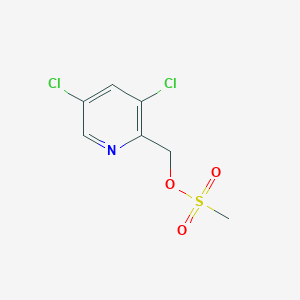
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)

